7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2470440-76-5
VCID: VC4868396
InChI: InChI=1S/C10H19NO.ClH/c1-9(2)7-10(4-6-12-9)3-5-11-8-10;/h11H,3-8H2,1-2H3;1H
SMILES: CC1(CC2(CCNC2)CCO1)C.Cl
Molecular Formula: C10H20ClNO
Molecular Weight: 205.73

7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride

CAS No.: 2470440-76-5

Cat. No.: VC4868396

Molecular Formula: C10H20ClNO

Molecular Weight: 205.73

* For research use only. Not for human or veterinary use.

7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride - 2470440-76-5

Specification

CAS No. 2470440-76-5
Molecular Formula C10H20ClNO
Molecular Weight 205.73
IUPAC Name 7,7-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
Standard InChI InChI=1S/C10H19NO.ClH/c1-9(2)7-10(4-6-12-9)3-5-11-8-10;/h11H,3-8H2,1-2H3;1H
Standard InChI Key UONDWDYJNQIAHS-UHFFFAOYSA-N
SMILES CC1(CC2(CCNC2)CCO1)C.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The base structure of 7,7-dimethyl-8-oxa-2-azaspiro[4.5]decane consists of a spirocyclic system where two rings—a seven-membered oxolane (oxygen-containing) and a five-membered azacyclohexane (nitrogen-containing)—share a single carbon atom (spiro atom). The 7,7-dimethyl substitution on the oxolane ring introduces steric bulk, which influences the compound’s conformational flexibility and intermolecular interactions . Protonation of the secondary amine with hydrochloric acid yields the hydrochloride salt, enhancing its solubility in polar solvents such as water and methanol .

Key Structural Data:

  • Molecular Formula: C₁₀H₁₉NO·HCl

  • Molecular Weight: 205.73 g/mol

  • SMILES: CC1(CC2(CCNC2)CCO1)C.Cl

  • InChI Key: UONDWDYJNQIAHS-UHFFFAOYSA-N

  • CAS Numbers:

    • 2470440-76-5 (hydrochloride salt)

    • 195055-66-4 (alternative identifier, potentially for different salt forms or batches)

Crystallographic and Stereochemical Considerations

While X-ray crystallographic data for this compound is unavailable, analogous spirocyclic structures exhibit chair-like conformations in the oxolane ring and envelope conformations in the azacyclohexane ring. The dimethyl groups at C7 likely enforce a rigid geometry, reducing ring puckering and stabilizing specific conformers .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 7,7-dimethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride typically involves two stages:

  • Formation of the Spirocyclic Base:

    • A tandem cyclization strategy using keto-amine precursors, followed by acid-catalyzed spiroannulation, constructs the bicyclic framework .

  • Salt Formation:

    • Treatment of the free base with hydrochloric acid in methanol or dichloromethane yields the hydrochloride salt .

Representative Reaction Conditions:

StepReagents/ConditionsYieldReference
DeprotectionHCl in methanol, 0–20°C, 24 h88%

Physicochemical Properties

Spectral and Analytical Data

  • Predicted Collision Cross Section (CCS):

    Adductm/zCCS (Ų)
    [M+H]⁺170.15395140.2
    [M+Na]⁺192.13589149.7
    Data for the free base; CCS values aid in mass spectrometry-based identification .
  • Solubility:

    • Freely soluble in water, methanol, and dichloromethane; sparingly soluble in ethyl acetate .

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